molecular formula C11H23N3 B14322987 1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine CAS No. 100535-85-1

1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine

Cat. No.: B14322987
CAS No.: 100535-85-1
M. Wt: 197.32 g/mol
InChI Key: WVLDFDYSYUGGJP-UHFFFAOYSA-N
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Description

1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine is a heterocyclic organic compound that features both piperazine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route starts with the protection of L-proline, followed by reduction to a chiral amino alcohol. Subsequent steps include Swern oxidation, Wittig reaction, and decarboxylative condensation . Industrial production methods often utilize similar synthetic strategies but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies on its mechanism are ongoing, but it is known to influence neurotransmitter systems .

Comparison with Similar Compounds

1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

100535-85-1

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine

InChI

InChI=1S/C11H23N3/c1-12-6-8-14(9-7-12)10-11-4-3-5-13(11)2/h11H,3-10H2,1-2H3

InChI Key

WVLDFDYSYUGGJP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2CCCN2C

Origin of Product

United States

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